molecular formula C8H7NS B147318 p-Tolyl isothiocyanate CAS No. 622-59-3

p-Tolyl isothiocyanate

Cat. No. B147318
CAS RN: 622-59-3
M. Wt: 149.21 g/mol
InChI Key: ABQKHKWXTUVKGF-UHFFFAOYSA-N
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Description

p-Tolyl isothiocyanate is a chemical compound that shares structural similarities with phenyl isothiocyanate, which is widely used in the sequencing of amino acid residues in polypeptides and proteins. The compound is known for its reactivity with amines, which is a characteristic feature of isothiocyanates. Although the provided papers do not directly discuss p-Tolyl isothiocyanate, they do provide insights into the behavior of similar compounds, such as p-Tolyl isoselenocyanate and allyl isothiocyanate, which can be used to infer some aspects of p-Tolyl isothiocyanate's chemistry .

Synthesis Analysis

The synthesis of isothiocyanates can be achieved through various methods. For instance, 4-quinolyl isothiocyanates are synthesized from corresponding chloroquinolines and silver thiocyanate in refluxing toluene, yielding high purity products . This method could potentially be adapted for the synthesis of p-Tolyl isothiocyanate by using appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanates is characterized by the presence of a thiocarbonyl group attached to a nitrogen atom. In the case of p-Tolyl isothiocyanate, this group would be attached to a tolyl group, which is a methyl-substituted phenyl group. The structure of related compounds, such as tetrahydro-β-carboline-1-thione spirooxindoles, has been confirmed by X-ray crystallography, indicating the reliability of structural analysis in this class of compounds .

Chemical Reactions Analysis

Isothiocyanates are known to react with amines to form thioureas or selenoureas, as seen with p-Tolyl isoselenocyanate . The reactivity of isothiocyanates also extends to the formation of N-allylthiocarbamoyl amino acids and their cyclization products, as demonstrated by the reactions of allyl isothiocyanate with amino acids and peptides . These reactions are influenced by factors such as pH, steric hindrance, and the electronic effects of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates like p-Tolyl isothiocyanate can be inferred from related compounds. For example, the sensitivity of the 77 Se chemical shifts in selenoureas to the chemical and electronic environment indicates that minor changes in the chemical structure can significantly affect the properties of these compounds . Additionally, the reactivity of isothiocyanates with amines and the influence of pH on these reactions suggest that p-Tolyl isothiocyanate would have similar pH-dependent behavior .

Scientific Research Applications

Isothiocyanates in Chemical Reactions

p-Tolyl isothiocyanate and its derivatives are known for their reactivity in chemical synthesis. For instance, the study by Boccanfuso et al. (1989) highlights the reaction of p-tolyl isoselenocyanate with primary and secondary amines, resulting in the formation of selenoureas, which are of interest in the sequencing of amino acid residues in polypeptides and proteins (Boccanfuso, Griffin, Dunlap, & Odom, 1989).

Chemoprotective Properties

Isothiocyanates, including those related to p-tolyl isothiocyanate, have shown promise in chemoprotection against cancer. Dinkova-Kostova (2013) details the extensive study of isothiocyanates as chemoprotective agents, highlighting their interaction with sulfur-centered nucleophiles, such as protein cysteine residues, and their potential in inhibiting proinflammatory responses (Dinkova-Kostova, 2013).

Interaction with Biological Systems

The interaction of isothiocyanates with biological systems, such as P-glycoprotein, is a key area of research. Barecki-Roach et al. (2003) characterized the interaction of dietary isothiocyanates with P-glycoprotein, assessing their potential influence on the transport of various compounds across cell membranes (Barecki-Roach, Wang, & Johnson, 2003).

Applications in Drug Delivery

Research on isothiocyanates extends to their application in drug delivery systems. For example, Cohen et al. (1991) explored the use of poly(lactic/glycolic acid) microspheres containing fluorescein isothiocyanate-labeled proteins, demonstrating their potential in long-term drug delivery (Cohen, Yoshioka, Lucarelli, Hwang, & Langer, 1991).

Electrochemical Applications

The electrochemical synthesis of isothiocyanates, including derivatives of p-tolyl isothiocyanate, is an emerging area of interest. Kiaku et al. (2023) reported a novel electrochemical method for the preparation of isothiocyanates, highlighting its practicality and mild conditions (Kiaku, Walsh, Leech, Poole, Mason, Goodall, Devo, & Lam, 2023).

Safety And Hazards

P-Tolyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may also cause respiratory irritation .

properties

IUPAC Name

1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKHKWXTUVKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211240
Record name Isothiocyanic acid, 4-tolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl isothiocyanate

CAS RN

622-59-3
Record name p-Tolyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanic acid, 4-tolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tolyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TOLYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U6A59KGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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